5-chloro-2-(1H-pyrazol-5-yl)aniline
Overview
Description
5-chloro-2-(1H-pyrazol-5-yl)aniline: is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.64 g/mol . It is characterized by the presence of a chloro group attached to a benzene ring, which is further substituted with a pyrazole ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that pyrazole derivatives can form pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that 5-chloro-2-(1H-pyrazol-5-yl)aniline may interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(1H-pyrazol-5-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-2-(1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-chloro-2-(1H-pyrazol-5-yl)aniline is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-chloro-2-(1H-pyrazol-3-yl)aniline
- 5-chloro-2-(1H-pyrazol-4-yl)aniline
- 5-chloro-2-(1H-pyrazol-1-yl)aniline
Comparison: 5-chloro-2-(1H-pyrazol-5-yl)aniline is unique due to the position of the pyrazole ring substitution, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
5-chloro-2-(1H-pyrazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRSBOGXTCMCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290544 | |
Record name | 5-chloro-2-(1H-pyrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15463-66-8 | |
Record name | 5-chloro-2-(1H-pyrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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